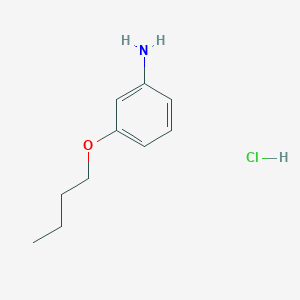

3-Butoxyaniline hydrochloride

描述

Contextualizing the Compound within Substituted Aniline (B41778) Chemistry

Substituted anilines are a class of organic compounds derived from aniline, where one or more hydrogen atoms on the benzene (B151609) ring or the amino group have been replaced by other functional groups. wisdomlib.org These substitutions significantly influence the compound's chemical properties, such as basicity, reactivity, and solubility. The nature of the substituent—whether it is electron-donating or electron-withdrawing—alters the electron density of the aromatic ring, which in turn affects the reactivity of the amine group and the ring itself. chemistrysteps.com

3-Butoxyaniline (B1281059) hydrochloride fits within this class as an aniline derivative featuring a butoxy group (-O(CH₂)₃CH₃) at the meta-position (position 3) of the benzene ring. The alkoxy group (butoxy) is generally considered an electron-donating group, which can influence the orientation of further reactions on the aromatic ring. Substituted anilines are foundational materials in the synthesis of a wide array of products, including dyes, polymers, and pharmaceuticals. wisdomlib.orgwikipedia.orggoogle.com The specific positioning of the butoxy group in 3-butoxyaniline provides a unique stereoelectronic profile that chemists can exploit for targeted synthesis.

Physicochemical Properties of 3-Butoxyaniline Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 70743-76-9 bldpharm.combldpharm.com |

| Molecular Formula | C₁₀H₁₆ClNO |

| Molecular Weight | 201.69 g/mol |

| Appearance | Solid (typical for hydrochloride salts) ontosight.ai |

| Classification | Organic Building Block, Amine, Ether bldpharm.combldpharm.comcymitquimica.com |

Significance as a Foundational Building Block in Complex Molecular Architectures

In organic synthesis, a "building block" is a relatively simple molecule that can be incorporated into the structure of a larger, more complex target molecule. cymitquimica.com this compound serves as such a foundational unit due to the versatile reactivity of its aniline moiety. The primary amine group can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization. wikipedia.orggoogle.commdpi.com Diazotization, in particular, is a powerful method that converts the amine group into a diazonium salt, which can then be replaced by a wide range of other functional groups. wikipedia.org

The utility of 3-butoxyaniline as a synthetic building block is demonstrated in its application for creating compounds with specific biological or material properties. Research has shown its use in the synthesis of novel carboxanilides, which are a class of compounds investigated for their therapeutic potential.

Detailed Research Findings:

Synthesis of Antimycobacterial Agents : 3-Butoxyaniline has been used as a key reactant in the synthesis of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. mdpi.com In this process, the amine group of 3-butoxyaniline reacts with 3-hydroxynaphthalene-2-carboxylic acid to form an amide linkage. mdpi.com Some of the resulting complex molecules have demonstrated notable in vitro activity against Mycobacterium tuberculosis and other bacterial strains. mdpi.com

Precursor in Materials Science : Related alkoxy-substituted anilines, such as 4-butoxyaniline (B1265475), are employed in the field of materials science. For instance, 4-butoxyaniline is a precursor for synthesizing specific N,N'-disubstituted perylene (B46583) tetracarboxylic diimides, which are compounds studied for their optical and morphological properties relevant to organic electronics. rroij.com

Use in Dye Synthesis : Alkoxyanilines are also utilized in the production of azo dyes. google.com By undergoing diazotization and subsequent coupling with other aromatic compounds, they can form highly colored molecules suitable for dyeing textiles. google.com

The hydrochloride form of the compound is particularly useful in these synthetic applications, as it often provides a stable, crystalline solid that is easier to handle, weigh, and store than the corresponding liquid free base. ontosight.ai

Interactive Table: Applications of 3-Butoxyaniline as a Synthetic Precursor

| Precursor | Reaction Type | Resulting Compound Class | Research Area | Reference |

|---|---|---|---|---|

| 3-Butoxyaniline | Condensation (Amide formation) | N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides | Medicinal Chemistry (Antimycobacterial) | mdpi.com |

| 4-Butoxyaniline (related compound) | Imidation | Perylene Tetracarboxylic Diimides | Materials Science | rroij.com |

Structure

3D Structure of Parent

属性

IUPAC Name |

3-butoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-2-3-7-12-10-6-4-5-9(11)8-10;/h4-6,8H,2-3,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQFMILTYTWOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Butoxyaniline Hydrochloride and Its Analogs

Established Synthetic Routes and Reaction Conditions

The preparation of 3-butoxyaniline (B1281059) and its subsequent conversion to the hydrochloride salt typically involves well-established organic reactions. These methods often start from readily available precursors like 3-aminophenol (B1664112).

Nucleophilic Substitution Reactions for Amine Functionalization

A primary and straightforward method for synthesizing 3-butoxyaniline is through the O-alkylation of 3-aminophenol. This reaction is a classic example of Williamson ether synthesis, where the phenoxide ion of 3-aminophenol acts as a nucleophile, attacking an alkyl halide, in this case, a butyl halide.

A common procedure involves the direct alkylation of 3-aminophenol with butyl bromide. nih.gov The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH), in a suitable solvent like acetonitrile (B52724). nih.gov The base deprotonates the phenolic hydroxyl group, which is more acidic than the amino group, to form the corresponding phenoxide. This phenoxide then undergoes a nucleophilic substitution reaction with the butyl bromide to form the ether linkage. This method has been reported to produce 3-butoxyaniline in good yields, ranging from 68% to 79%. nih.gov The resulting 3-butoxyaniline can then be treated with hydrochloric acid to form the stable hydrochloride salt. researchgate.net

Another approach involves a two-step process where the amino group of an aminophenol is first protected. For instance, the amino group can be protected by reacting it with benzaldehyde (B42025) to form an imine. Subsequent alkylation of the hydroxyl group with an alkyl halide in the presence of a base like potassium carbonate (K2CO3) in acetone, followed by hydrolysis of the imine with hydrochloric acid, yields the desired alkoxyaniline. researchgate.netumich.edu

Alkylation Approaches in Aniline (B41778) Derivatives Synthesis

The synthesis of various aniline derivatives often employs alkylation strategies. For instance, the alkylation of aminophenols on their hydroxyl group can be achieved with good yields. researchgate.net This selective O-alkylation is a key step in producing a variety of alkoxy-substituted anilines. nih.gov For example, 2- and 4-butoxyanilines have been synthesized with yields between 68-79%. nih.gov

Table 1: Synthesis of Alkoxy-Substituted Anilines via Alkylation of Aminophenols

| Starting Material | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Aminophenol | Butyl bromide | NaH | Acetonitrile | 3-Butoxyaniline | 70 | researchgate.netmdpi.com |

| 2-Aminophenol | Butyl bromide | NaH | Acetonitrile | 2-Butoxyaniline (B1266640) | 68-79 | nih.gov |

| 4-Aminophenol | Butyl bromide | NaH | Acetonitrile | 4-Butoxyaniline (B1265475) | 68-79 | nih.gov |

| o-Aminophenol | Allyl bromide | K2CO3 | Dichloromethane | o-Allyloxyaniline | - | researchgate.net |

Note: Yields can vary based on specific reaction conditions.

Development of Novel Synthetic Methodologies

While traditional methods are reliable, the development of novel synthetic strategies aims to improve efficiency, diversity, and selectivity in the synthesis of aniline derivatives.

Multi-Component Reaction Design for Complex Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. ajgreenchem.com This approach offers advantages in terms of atom economy, reduced reaction times, and simplified purification processes. ajgreenchem.com

Several MCRs have been developed for the synthesis of substituted anilines and related heterocyclic compounds. For example, a gold(I)-catalyzed three-component reaction of an aminoacetoaldehyde acetal (B89532) and two different alkynes has been developed to produce a variety of substituted anilines. rsc.org Another example is a one-step, multicomponent reaction involving an aldehyde, cyclohex-2-enone, and an amine to afford N-substituted aniline derivatives. acs.org The Ugi four-component reaction, a well-known MCR, has also been utilized in the synthesis of complex peptide-like structures incorporating aniline derivatives. preprints.org These MCRs provide a modular approach to generate diverse libraries of aniline analogs for various applications.

Catalytic Strategies in Selective Synthesis

Catalysis plays a crucial role in the selective synthesis of substituted anilines. Both homogeneous and heterogeneous catalysts have been employed to achieve high efficiency and selectivity.

Gold catalysts, for instance, have been used for the chemoselective hydrogenation of nitro compounds to the corresponding anilines, showing high selectivity towards the reduction of the nitro group while preserving other functional groups. nih.gov Gold-palladium bimetallic nanoparticles supported on alumina (B75360) have been shown to be effective catalysts for the synthesis of N-substituted anilines from cyclohexanones and amines. rsc.org

Copper-catalyzed reactions, such as the Chan-Lam coupling, provide a versatile method for the N-arylation of anilines using aryl boronic acids. acs.org An activated carbon-supported Cu(BF4)2 catalyst has been developed for this purpose, offering good to excellent yields and reusability. acs.org Furthermore, iron-promoted tandem reactions of anilines with styrene (B11656) oxides have been developed for the synthesis of quinolines, which are structurally related to aniline derivatives. researchgate.net

Table 2: Catalytic Strategies for the Synthesis of Substituted Anilines

| Reaction Type | Catalyst | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Three-component reaction | Gold(I) | Aminoacetoaldehyde acetal, two alkynes | Substituted anilines | Modular and divergent synthesis | rsc.org |

| Dehydrogenative aromatization | Au-Pd/Al2O3 | Cyclohexanones, amines | N-substituted anilines | High activity and reusability | rsc.org |

| Chan-Lam coupling | Cu(BF4)2/AC | Anilines, aryl boronic acids | N-arylated anilines | Good to excellent yields, reusable catalyst | acs.org |

| Chemoselective hydrogenation | Au/TiO2, Au/Fe2O3 | Nitro compounds | Substituted anilines | High chemoselectivity | nih.gov |

Note: This table highlights a selection of catalytic methods and is not exhaustive.

Considerations for Scalable Production in Research Contexts

The ability to scale up the synthesis of a compound is a critical consideration, even within a research context, as it allows for more extensive studies and applications. For the synthesis of 3-butoxyaniline hydrochloride, scalability depends on several factors.

The choice of starting materials and reagents is paramount. Readily available and cost-effective starting materials like 3-aminophenol and butyl bromide are advantageous for larger-scale synthesis. nih.govwikipedia.org The reaction conditions, including temperature, pressure, and reaction time, also need to be optimized for scalability. Reactions that can be performed at or near ambient temperature and pressure are generally easier and safer to scale up.

The purification process is another key aspect. While column chromatography is a common purification technique in the laboratory, it can be cumbersome and expensive for larger quantities. Crystallization or distillation, when feasible, are often more practical for large-scale purification. The formation of the hydrochloride salt can also serve as a purification step, as the salt may be more crystalline and easier to handle than the free base. A scalable synthesis of a related compound, for example, involved a final step of forming the HCl salt. researchgate.net

Chemical Reactivity Profiles and Transformation Studies

Oxidative Transformations and Derivative Formation

The aniline (B41778) ring in 3-Butoxyaniline (B1281059) is susceptible to oxidation, and the amine group serves as a versatile handle for the synthesis of a wide array of derivatives. Common oxidizing agents can transform the molecule, while the amine's nucleophilicity allows for reactions like acylation, alkylation, and condensation.

One significant derivative-forming reaction is the synthesis of azo compounds. This typically involves the diazotization of the aniline, where 3-butoxyaniline is treated with a nitrous acid source (e.g., sodium nitrite (B80452) and hydrochloric acid) at low temperatures to form a diazonium salt. This salt is a potent electrophile that can then react with an electron-rich coupling partner, such as a phenol (B47542) or another aniline, to form a highly colored azo derivative. For instance, coupling with 2,6-dimethylphenol (B121312) would yield an azobenzene (B91143) derivative mdpi.com.

Another important class of derivatives is carboxamides. 3-Butoxyaniline can undergo condensation with carboxylic acids or their derivatives to form amides. For example, its reaction with 3-hydroxynaphthalene-2-carboxylic acid in the presence of phosphorus trichloride (B1173362) yields N-(3-butoxyphenyl)-3-hydroxynaphthalene-2-carboxamide mdpi.com. This type of transformation is fundamental in the synthesis of various complex organic molecules.

Furthermore, the amine group can participate in the formation of heterocyclic structures. Reactions with 1,2-dicarbonyl compounds, for instance, can lead to the synthesis of quinoxaline (B1680401) derivatives researchgate.net.

Table 1: Selected Derivative Formation Reactions of 3-Butoxyaniline

| Reaction Type | Reagents | Product Class | Reference |

|---|---|---|---|

| Diazotization & Azo Coupling | 1) NaNO2, HCl 2) Electron-rich aromatic compound (e.g., 2,6-dimethylphenol) | Azo compounds | mdpi.com |

| Condensation/Amide Formation | 3-Hydroxynaphthalene-2-carboxylic acid, PCl3 | N-Aryl Carboxamides | mdpi.com |

| Heterocycle Formation | 1,2-Diketones | Quinoxaline derivatives | researchgate.net |

| Oxidation | Potassium permanganate (B83412) or Hydrogen peroxide | Various oxidation products |

Reductive Pathways and Amine Conversions

The aromatic ring of 3-Butoxyaniline can be subjected to reduction, altering its fundamental structure. A significant reductive pathway is catalytic hydrogenation. Using catalysts such as rhodium on alumina (B75360) under pressure, the benzene (B151609) ring can be reduced to a cyclohexane (B81311) ring, converting 3-butoxyaniline into 3-butoxycyclohexylamine smolecule.com. This transformation from an aromatic amine to a cycloaliphatic amine drastically changes its chemical and physical properties.

The amine group itself can be converted without reducing the aromatic ring. The most fundamental conversion is its reaction with acids to form ammonium (B1175870) salts, as seen in the hydrochloride form of the title compound byjus.com. Treatment with a stronger acid like sulfuric acid produces anilinium hydrogen sulfate (B86663) byjus.com.

The amine can also be converted to amides through reactions with acid chlorides or anhydrides. These resulting amides can then be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield secondary amines msu.eduyoutube.com. For example, acylating 3-butoxyaniline followed by reduction would yield an N-alkyl-3-butoxyaniline.

Table 2: Reductive and Amine Conversion Pathways

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H2, Rhodium on Alumina | 3-Butoxycyclohexylamine | smolecule.com |

| Amide Reduction | 1) Acylating Agent 2) LiAlH₄ | Secondary Amine | msu.eduyoutube.com |

| Salt Formation | Acids (e.g., HCl, H2SO4) | Ammonium Salts | byjus.com |

| Diazotization | NaNO2, HCl | Diazonium Salt | mdpi.commnstate.edu |

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

Electrophilic aromatic substitution (EAS) is a cornerstone of benzene chemistry, and the reactivity of 3-Butoxyaniline is strongly governed by its two substituents: the amino (-NH₂) group and the butoxy (-OC₄H₉) group. Both are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions byjus.comdalalinstitute.com.

The amino group is one of the most powerful activating groups, while the butoxy group is also strongly activating. Their positions on the ring (1 and 3) create a competitive but cooperative directing effect.

The -NH₂ group at C1 directs to positions C2 (ortho), C4 (para), and C6 (ortho).

The -OC₄H₉ group at C3 directs to positions C2 (ortho), C4 (ortho), and C6 (para).

Both groups strongly activate positions 2, 4, and 6. Therefore, electrophilic attack is highly favored at these sites, and polysubstitution is common, as seen in the reaction of aniline with bromine water to form 2,4,6-tribromoaniline (B120722) byjus.com. A similar high reactivity would be expected for 3-butoxyaniline.

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution on 3-Butoxyaniline

| Reaction | Conditions | Key Director | Predicted Major Substitution Positions | Reference |

|---|---|---|---|---|

| Halogenation (e.g., Bromination) | Br2 in a non-acidic solvent | -NH2 and -OC4H9 (cooperative) | 2, 4, 6 (likely polysubstitution) | byjus.com |

| Nitration | HNO3, H2SO4 | -OC4H9 (due to -NH3+ formation) | 2, 4, 6 | byjus.comfscj.edu |

| Sulfonation | Fuming H2SO4 | -NH3+SO4H- (complex behavior) | Formation of sulfanilic acid derivatives | byjus.com |

Investigations into Reaction Mechanism Elucidation

The elucidation of reaction mechanisms provides a detailed, step-by-step understanding of how reactants are converted into products. For reactions involving 3-Butoxyaniline, mechanistic studies draw from well-established principles of physical organic chemistry.

The mechanism for electrophilic aromatic substitution, a key reaction type for this compound, proceeds via a two-step sequence dalalinstitute.commasterorganicchemistry.com.

Attack by the Electrophile : The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. It results in the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. The electron-donating amino and butoxy groups of 3-butoxyaniline play a crucial role in stabilizing this intermediate, particularly when the attack occurs at the ortho and para positions relative to these groups. The lone pairs on both the nitrogen and oxygen atoms can participate in resonance, delocalizing the positive charge and lowering the activation energy of this step.

Deprotonation : A base removes a proton from the carbon atom that formed the bond with the electrophile. This is a fast step that restores the aromaticity of the ring, leading to the final substituted product.

The mechanism of other transformations, such as the formation of amides or the reduction of the nitro group in a precursor, is also well-understood. For instance, the biological N-acetylation of arylamines is known to proceed via a specific catalytic mechanism involving a Cys-His-Asp triad (B1167595) in the active site of arylamine N-acetyltransferase enzymes nih.gov. While this is a biochemical transformation, it highlights the detailed mechanistic understanding that can be achieved for reactions of this chemical class. Modern mechanistic studies often employ a combination of experimental kinetics, computational modeling, and spectroscopic analysis of intermediates to build a comprehensive picture of the reaction pathway rsc.orgwikipedia.org.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Butoxyaniline (B1281059) hydrochloride by providing detailed information about the hydrogen and carbon atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-Butoxyaniline hydrochloride provides a precise map of the proton environments within the molecule. In a typical deuterated solvent like Deuterium Oxide (D₂O) or DMSO-d₆, the spectrum is expected to show distinct signals for the aromatic protons, the protons of the butoxy side chain, and the ammonium (B1175870) protons.

The protonation of the aniline (B41778) nitrogen to form the hydrochloride salt significantly influences the chemical shifts of the nearby protons. The electron-withdrawing effect of the -NH₃⁺ group causes the adjacent aromatic protons to shift downfield compared to the free base, 3-butoxyaniline. The protons of the ammonium group (-NH₃⁺) themselves typically appear as a broad singlet at a downfield position, and their chemical shift can be sensitive to concentration and temperature.

The butoxy group protons exhibit characteristic splitting patterns: a triplet for the terminal methyl group (CH₃), a triplet for the methylene (B1212753) group attached to the ether oxygen (-O-CH₂-), and two multiplets for the intermediate methylene groups.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Aromatic-H | 7.2 - 7.5 | Multiplet | - |

| Ammonium (-NH₃⁺) | >10 (in DMSO-d₆) | Broad Singlet | - |

| -O-CH₂ -CH₂-CH₂-CH₃ | ~4.0 | Triplet | ~6.5 Hz |

| -O-CH₂-CH₂ -CH₂-CH₃ | ~1.7 | Multiplet (sextet) | ~7.0 Hz |

| -O-CH₂-CH₂-CH₂ -CH₃ | ~1.5 | Multiplet (sextet) | ~7.5 Hz |

| -O-CH₂-CH₂-CH₂-CH₃ | ~0.9 | Triplet | ~7.4 Hz |

| Note: Predicted values are based on established substituent effects on aromatic systems and data for similar compounds. Actual values may vary based on solvent and experimental conditions. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom bonded to the ether oxygen (C-3) will appear downfield due to the deshielding effect of the oxygen atom. The carbon atom bearing the ammonium group (C-1) will also be shifted. The butoxy chain will show four distinct signals in the aliphatic region of the spectrum. libretexts.orgoregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (-NH₃⁺) | ~130 - 135 |

| C-2 | ~115 - 120 |

| C-3 (-O-) | ~158 - 160 |

| C-4 | ~130 - 132 |

| C-5 | ~120 - 125 |

| C-6 | ~118 - 122 |

| -O-C H₂- | ~68 - 70 |

| -O-CH₂-C H₂- | ~30 - 32 |

| -CH₂-C H₂-CH₃ | ~19 - 21 |

| -C H₃ | ~13 - 15 |

| Note: Predicted values are based on known data for 3-butoxyaniline and aniline hydrochloride derivatives. semanticscholar.orgresearchgate.net The solvent used can influence the exact chemical shifts. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is employed to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. mhlw.go.jp

Key expected absorption bands include:

N-H Stretching: A broad band in the region of 2800-3000 cm⁻¹, characteristic of the ammonium salt (-NH₃⁺), often overlapping with C-H stretching bands.

C-H Stretching (Aromatic): Signals typically appear just above 3000 cm⁻¹.

C-H Stretching (Aliphatic): Signals appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), corresponding to the CH₂, and CH₃ groups of the butoxy chain.

C=C Stretching (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene (B151609) ring.

N-H Bending: A band around 1500-1600 cm⁻¹ corresponds to the bending vibration of the ammonium group.

C-O-C Stretching: A strong, characteristic ether linkage band is expected in the 1200-1250 cm⁻¹ (asymmetric) and 1030-1050 cm⁻¹ (symmetric) regions. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium Salt) | 2800 - 3000 | Broad, Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| N-H Bend (Ammonium) | 1500 - 1600 | Medium |

| Asymmetric Ar-O-C Stretch | 1200 - 1250 | Strong |

| Symmetric R-O-C Stretch | 1030 - 1050 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of an aniline derivative is characterized by absorption bands arising from π → π* transitions in the benzene ring. For aniline in a neutral solution, two main absorption bands are typically observed: a high-energy primary band around 230-240 nm and a lower-energy secondary (benzenoid) band around 280-290 nm.

Upon protonation to form the hydrochloride salt, the lone pair of electrons on the nitrogen atom is no longer available for resonance with the aromatic ring. This results in a significant hypsochromic (blue) shift of the secondary absorption band, which may merge with the primary band. researchgate.netresearchgate.net Therefore, this compound is expected to show a strong absorption maximum at a shorter wavelength compared to its free base. The butoxy group, being an auxochrome, may slightly modify the position and intensity of the absorption maximum. rsc.org

Table 4: Expected UV-Vis Absorption Data for this compound (in Ethanol or Water)

| Compound Form | Transition | Expected λₘₐₓ (nm) | Effect |

| 3-Butoxyaniline (Free Base) | π → π* (Benzenoid) | ~290 | Reference |

| This compound | π → π* | ~255 - 265 | Hypsochromic Shift |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. When analyzed by techniques like Electron Ionization (EI), this compound will typically first lose HCl, and the resulting mass spectrum will correspond to the free base, 3-Butoxyaniline (C₁₀H₁₅NO), with a molecular weight of 165.23 g/mol .

The molecular ion peak ([M]⁺) would therefore be observed at m/z = 165. The fragmentation pattern is predictable based on the structure:

Alpha-Cleavage: The most common fragmentation for ethers is the cleavage of the C-C bond adjacent to the oxygen atom. Loss of a propyl radical (•C₃H₇) would result in a fragment at m/z = 122.

Loss of Alkene: A common pathway for ethers is the loss of an alkene via a McLafferty-type rearrangement, resulting in the loss of butene (C₄H₈) and formation of a radical cation at m/z = 109. This is often a prominent peak.

Cleavage of the Butyl Group: Cleavage of the C-O bond can lead to the loss of a butoxy radical (•OC₄H₉) or a butyl radical (•C₄H₉), although the former is more likely. libretexts.orgchadsprep.com

Table 5: Predicted Key Fragments in the Mass Spectrum of 3-Butoxyaniline

| m/z Value | Proposed Fragment | Origin |

| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion ([M]⁺) |

| 122 | [M - C₃H₇]⁺ | Alpha-cleavage |

| 109 | [M - C₄H₈]⁺ | Loss of butene |

| 108 | [M - C₄H₉]⁺ | Loss of butyl radical |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of this compound and for separating it from its positional isomers (i.e., 2-butoxyaniline (B1266640) and 4-butoxyaniline). qut.edu.au

A typical purity assessment would employ a reverse-phase HPLC method.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, offering good retention and separation for moderately polar aromatic compounds.

Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, often with an ion-pairing agent) is used to elute the compound.

Detection: A UV detector set to the λₘₐₓ of the compound (e.g., ~260 nm) provides sensitive detection.

This method can effectively separate this compound from starting materials, by-products, and degradation products. Furthermore, due to the differences in polarity and molecular shape between 3-butoxyaniline, 2-butoxyaniline, and 4-butoxyaniline (B1265475), a well-optimized HPLC method can achieve baseline separation of these isomers, allowing for their individual quantification. asianpubs.org Chiral HPLC phases could also be employed to separate any potential enantiomers if a chiral center were present in the molecule or introduced during synthesis. sigmaaldrich.com

Integrated Spectroscopic Approaches for Comprehensive Molecular Characterization

The definitive structural elucidation and comprehensive characterization of this compound (C₁₀H₁₆ClNO) necessitate a multi-faceted analytical approach. Relying on a single spectroscopic technique is often insufficient to unambiguously determine the complex molecular architecture. Therefore, an integrated strategy, combining the strengths of various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, is essential. This synergistic approach ensures a thorough and validated characterization of the molecule's connectivity, functional groups, and three-dimensional arrangement.

The power of this integrated methodology lies in the complementary nature of the data obtained from each technique. thermofisher.com While NMR provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present. thermofisher.cominflibnet.ac.in Mass spectrometry, in turn, confirms the molecular weight and elemental composition, and X-ray crystallography can offer precise data on bond lengths, bond angles, and the crystal packing of the solid-state structure. nih.govlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for mapping the molecular structure of this compound.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to one another. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the protons of the butoxy side chain, and the ammonium proton (-NH₃⁺). The aromatic protons would appear as a complex multiplet pattern in the downfield region, characteristic of a 1,3-disubstituted benzene ring. The butoxy group would display a triplet for the terminal methyl group, a sextet for the adjacent methylene group, another quintet for the next methylene group, and a triplet for the methylene group attached to the ether oxygen. The ammonium protons might appear as a broad singlet.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the six aromatic carbons (with C-O and C-N carbons being significantly shifted) and the four carbons of the butoxy chain.

The integration of these techniques, often supplemented by 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. thermofisher.com For this compound, the IR spectrum would be characterized by several key absorption bands. The presence of the ammonium salt (-NH₃⁺) would be indicated by broad absorption bands in the 2800-3200 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-O ether linkage would show a strong absorption band around 1200-1250 cm⁻¹ (asymmetric stretching) and 1000-1050 cm⁻¹ (symmetric stretching). Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. inflibnet.ac.in Using a technique like Electrospray Ionization (ESI), the mass spectrum of this compound would show a prominent peak corresponding to the molecular ion of the free base, 3-butoxyaniline [M+H]⁺, at an m/z value consistent with the molecular formula C₁₀H₁₅NO. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, further confirming the elemental composition. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer structural clues, showing the loss of the butoxy group or other fragments.

X-ray Crystallography

By combining the data from these powerful analytical techniques, a complete and unambiguous picture of the molecular structure of this compound is achieved. This integrated approach is the gold standard for the characterization of chemical compounds in modern research.

Data Tables

The following tables summarize the expected spectroscopic data for this compound based on the principles discussed and data for analogous compounds.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts This data is predictive and based on known chemical shift values for similar functional groups.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic-H | ~6.8 - 7.3 (m, 4H) | - |

| -CH₂-O-Ar | ~3.9 (t, 2H) | ~67 |

| -CH₂-CH₂OAr | ~1.7 (p, 2H) | ~31 |

| -CH₂-CH₃ | ~1.5 (sx, 2H) | ~19 |

| -CH₃ | ~0.9 (t, 3H) | ~14 |

| -NH₃⁺ | Broad singlet | - |

| Aromatic C-O | - | ~159 |

| Aromatic C-N | - | ~140 |

| Aromatic C-H | - | ~106 - 130 |

Abbreviations: t = triplet, p = pentet, sx = sextet, m = multiplet

Table 2: Key IR Absorption Bands This data is predictive and based on known absorption frequencies for specific functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₃⁺ (salt) | N-H Stretching | 2800 - 3200 (broad) |

| Aromatic C-H | C-H Stretching | 3000 - 3100 |

| Aliphatic C-H | C-H Stretching | 2850 - 2960 |

| Aromatic C=C | C=C Stretching | 1450 - 1600 |

| Ar-O-C | Asymmetric C-O Stretching | 1200 - 1250 |

| Ar-O-C | Symmetric C-O Stretching | 1000 - 1050 |

Computational Chemistry and in Silico Modeling Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Conformational Stability

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and conformational stability of organic molecules. For 3-Butoxyaniline (B1281059) hydrochloride, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G**), can predict key structural parameters. scispace.com

The geometry of the aniline (B41778) ring can be influenced by the butoxy substituent at the meta position. scispace.com These calculations can determine bond lengths, bond angles, and dihedral angles of the most stable conformer. The presence of the butoxy group, an electron-donating substituent, can cause subtle changes in the C-C bond distances within the benzene (B151609) ring. scispace.com Furthermore, potential energy surface scans can be performed to identify various low-energy conformations arising from the rotation around the C-O and C-N bonds, as well as the flexible butyl chain. The protonation of the aniline nitrogen to form the hydrochloride salt significantly impacts the geometry and electronic distribution around the amino group.

Table 1: Predicted Geometric Parameters for 3-Butoxyaniline (Neutral and Protonated) using DFT

| Parameter | 3-Butoxyaniline (Neutral) | 3-Butoxyaniline hydrochloride |

| C-N Bond Length (Å) | ~1.40 | ~1.47 |

| C-O Bond Length (Å) | ~1.37 | ~1.37 |

| C-N-H Bond Angle (°) | ~113 | ~109.5 |

| Dihedral Angle (C-C-N-H) (°) | Non-planar | Tetrahedral-like |

Note: The values in this table are illustrative and based on general trends observed for aniline derivatives. Actual values would require specific DFT calculations for this compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cdnsciencepub.comnih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a ligand (like a derivative of 3-butoxyaniline) and a biological target, typically a protein or enzyme. nih.gov

For derivatives of 3-butoxyaniline, docking studies can be performed against various enzymatic targets to explore their potential biological activities. cdnsciencepub.comnih.gov For instance, studies on other aniline derivatives have used molecular docking to predict interactions with enzymes like cyclin-dependent kinase 2 (CDK2) or dipeptidyl peptidase-IV (DPP-IV). nih.govchemmethod.com The docking process involves placing the ligand in the active site of the target protein and evaluating the binding energy, which is influenced by factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The butoxy group of 3-butoxyaniline could potentially engage in hydrophobic interactions within a binding pocket, while the aniline moiety could form hydrogen bonds or pi-stacking interactions. researchgate.net

Table 2: Illustrative Molecular Docking Results for a Hypothetical 3-Butoxyaniline Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Enzyme X | -8.5 | TYR 82, LEU 134 | Hydrogen Bond, Hydrophobic |

| Enzyme Y | -7.2 | PHE 210, VAL 67 | Pi-stacking, Hydrophobic |

| Enzyme Z | -6.9 | ASP 101, SER 99 | Hydrogen Bond, Electrostatic |

Note: This table presents hypothetical data to illustrate the output of molecular docking simulations.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Compounds

The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to assess the pharmacokinetic profile of a compound. Various computational models and software, such as SwissADME and ADMETlab, can predict these properties based on the molecular structure. chemmethod.commdpi.comfrontiersin.orgnih.gov

For this compound, these tools can predict parameters like lipophilicity (logP), water solubility, gastrointestinal absorption, and potential to cross the blood-brain barrier. mdpi.comnih.gov The butoxy group would be expected to increase the lipophilicity of the molecule compared to aniline. The prediction of metabolic pathways is also crucial, as the aniline and butoxy moieties could be susceptible to enzymatic transformations by cytochrome P450 enzymes. frontiersin.org These predictions help in identifying potential liabilities of the molecule and guide its optimization. researchgate.net

Table 3: Predicted ADME Properties for 3-Butoxyaniline

| Property | Predicted Value | Interpretation |

| Lipophilicity (logP) | ~2.5 - 3.0 | Moderate lipophilicity |

| Water Solubility | Moderately soluble | Influenced by hydrochloride salt form |

| GI Absorption | High | Favorable for oral administration |

| Blood-Brain Barrier Permeation | Possible | Dependent on specific model predictions |

| Cytochrome P450 Inhibition | Potential inhibitor of certain isoforms | Requires experimental verification |

Note: These values are illustrative and based on general predictions for similar aniline derivatives.

Computational Studies on Reaction Mechanism Pathways and Stereochemical Outcomes

Computational chemistry provides valuable tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For the synthesis of 3-butoxyaniline and its derivatives, computational studies can elucidate the most probable reaction pathways. For example, the synthesis of anilines can be studied to understand the regioselectivity and the role of catalysts. acs.org

DFT calculations can be employed to model the reaction of a ketone with a vinamidinium salt to form a substituted aniline, revealing the intermediates and transition states involved in the process. acs.org Such studies can also predict the stereochemical outcome of reactions where chiral centers are formed. While the synthesis of 3-butoxyaniline itself may be straightforward, computational analysis of its subsequent reactions, such as N-alkylation or acylation, can provide a deeper understanding of the factors controlling the reaction's progress and selectivity. mdpi.com

Analysis of Molecular Electrostatic Potential (MEP) and Electronic Distributions

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding the electronic properties of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. samipubco.comechemcom.com The MEP map provides a visual representation of the charge distribution on the molecular surface.

For 3-butoxyaniline, the MEP would show regions of negative potential (electron-rich) and positive potential (electron-poor). The lone pair of electrons on the nitrogen atom of the neutral aniline would be a region of high negative potential, indicating its nucleophilic character. cdnsciencepub.com The butoxy group, being electron-donating, would increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to the butoxy group. scispace.comnih.gov In the case of this compound, the protonation of the nitrogen atom would lead to a significant increase in the positive potential around the ammonium (B1175870) group, making it less nucleophilic. The electronic distribution, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated to understand the molecule's electronic transitions and reactivity. physchemres.orgacs.org

Mechanistic Investigations of Specific Interactions

Mechanisms of Enzyme Inhibition by Butoxyaniline Derivatives

Enzyme inhibitors are molecules that interfere with catalysis, slowing or stopping biochemical reactions. This inhibition is a primary mechanism of action for many therapeutic agents. The primary modes of reversible inhibition are competitive, noncompetitive, and uncompetitive, distinguished by how the inhibitor interacts with the enzyme and the enzyme-substrate complex. jackwestin.comnih.gov

Competitive Inhibition: An inhibitor structurally similar to the substrate competes for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration.

Noncompetitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, changing its conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound. jackwestin.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product. youtube.com

While the aniline (B41778) scaffold is a common feature in many enzyme inhibitors, specific research detailing the enzyme inhibition mechanisms of 3-butoxyaniline (B1281059) hydrochloride is not extensively available in the public domain. However, related aniline derivatives have been studied. For instance, N-(3-methoxyphenyl) acetamide, an aniline derivative, has been identified as having antiproliferative effects, suggesting potential interactions with enzymes involved in cell growth and division. researchgate.net Another study on acridine (B1665455) derivatives, which were synthesized from aniline compounds, showed potent inhibitory activity on the secretion of the lysosomal enzyme β-glucuronidase from neutrophils. nih.gov These examples highlight the potential for aniline-based structures to function as enzyme inhibitors, though the specific targets and kinetic profiles of 3-butoxyaniline hydrochloride remain to be elucidated.

Elucidation of Receptor Interaction Pathways

Receptors are specialized proteins that bind to specific molecules (ligands), initiating a cellular response. Many drugs function by acting as either agonists or antagonists at these receptors. The binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor.

Research into the specific receptor interaction pathways for this compound is limited. However, studies on other aniline-containing derivatives demonstrate their potential as receptor ligands. For example, a series of indolin-2-one derivatives were synthesized and tested for binding to dopamine (B1211576) receptor subtypes. nih.gov One compound, 1-(4-(4-(4-hydroxybenzy)-1-piperazinyl)butyl) indolin-2-one, showed high affinity and selectivity for the dopamine D4 receptor with a Ki value of 0.5 nM. nih.gov Similarly, derivatives of pyridoxal (B1214274) phosphate (B84403) have been developed as antagonists for P2Y receptors, which are involved in nervous and immune system functions. nih.gov These studies underscore that the aniline moiety can be a component of potent and selective receptor ligands, but the specific receptor targets for this compound have not been characterized.

Cellular and Subcellular Mechanistic Insights for Biologically Active Analogs

The biological activity of a compound is often determined by its ability to interact with and disrupt specific cellular or subcellular processes. The following sections explore key mechanistic pathways relevant to aniline derivatives.

Lysosomes are acidic organelles responsible for cellular degradation and recycling. nih.gov Their acidic interior allows them to trap weakly basic compounds through protonation, a characteristic that can be exploited for therapeutic purposes. This accumulation can lead to lysosomal membrane permeabilization (LMP), releasing hydrolytic enzymes like cathepsins into the cytosol and triggering cell death pathways such as apoptosis. nih.govdovepress.com

Cancer cells often exhibit enlarged and more fragile lysosomes, making them particularly vulnerable to lysosomotropic agents. dovepress.com While direct studies on this compound are not available, aniline derivatives, as weak bases, have the potential to act as lysosomotropic agents. A novel aniline derivative isolated from Peganum harmala, pegaharoline A, was found to promote apoptosis in non-small cell lung cancer cells by activating autophagy, a process closely linked to lysosomal function. mdpi.com The accumulation of certain iridium(III) complexes within lysosomes has also been shown to cause lysosomal damage and induce apoptosis in A549 cancer cells. researchgate.net This general mechanism suggests a plausible pathway by which butoxyaniline analogs could exert cytotoxic effects in cancer cells.

Mitochondrial uncouplers are molecules that disrupt the coupling between the electron transport chain and ATP synthesis. vt.edu They act as protonophores, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient that powers ATP synthase. vetmeduni.ac.atbiorxiv.org This leads to an increase in oxygen consumption rate (OCR) as the cell attempts to restore the gradient, generating heat instead of ATP. vt.eduacs.org

Aniline derivatives have been a key focus in the development of novel mitochondrial uncouplers. Research on a class of compounds known as anilinopyrazines has demonstrated potent uncoupling activity. vt.eduvt.edu Structure-activity relationship (SAR) studies revealed that the electronic properties and substitution patterns on the aniline rings are crucial for activity. vt.edu Specifically, placing strong electron-withdrawing groups on the aniline rings enhances efficacy. vt.edu The aniline nitrogen itself can act as the acidic moiety responsible for shuttling protons across the membrane. vetmeduni.ac.at

| Compound | Maximum Oxygen Consumption Rate (OCR) (% of Basal) | Half Maximal Effective Concentration (EC50) (µM) |

|---|---|---|

| Analog 2.5g | 260% | 2.5 |

| Analog 2.5l | 343% | 5.9 |

Data derived from studies on L6 rat myoblast cells, demonstrating the efficacy and potency of specific anilinopyrazine structures as mitochondrial uncouplers. vt.eduvt.edu

The photosynthetic electron transport (PET) chain is a critical target for many herbicides. Inhibition of this pathway disrupts the plant's ability to convert light energy into chemical energy. A primary target within the PET chain is Photosystem II (PSII), where inhibitors can block the flow of electrons, often by competing with the native electron acceptor, plastoquinone (B1678516) (QB), at its binding site on the D1 protein. nih.gov

While no specific data exists for this compound, the general class of aniline-based compounds is relevant. Many commercial herbicides, such as urea (B33335) derivatives, act on PSII. nih.gov The effectiveness of PET inhibitors is often measured by their IC50 value, the concentration required to inhibit the reaction by 50%. For example, studies on rubrolide analogues, which also target the PET chain, have shown IC50 values that are only an order of magnitude higher than the commercial herbicide Diuron (0.27 µM), indicating significant potential for this class of compounds. nih.gov The mechanism involves interfering with light-driven electron transport in chloroplasts. nih.govmdpi.com

| Compound | Target | IC50 (µM) |

|---|---|---|

| Diuron | Photosystem II | 0.27 |

Comparative inhibition data for a well-characterized herbicide targeting the photosynthetic electron transport chain. nih.gov

Mechanisms of Immune Cell Degranulation Inhibition

Immune cells, such as mast cells and neutrophils, contain granules filled with inflammatory mediators. The release of these mediators, a process called degranulation, is a key event in inflammatory and allergic responses. mdpi.com Inhibition of degranulation is therefore a promising strategy for developing anti-inflammatory drugs.

Several mechanisms can be targeted to prevent degranulation. One approach is to block the receptors that trigger the process, such as the IgE receptor (FcεRI) or the Mas-related G protein-coupled receptor X2 (MRGPRX2). mdpi.com Another is to stabilize the mast cell membrane. Research has shown that certain 9-anilinoacridine (B1211779) derivatives are potent inhibitors of rat peritoneal mast cell degranulation, with IC50 values in the range of 16-21 µM. nih.gov These compounds were found to be more effective than the reference drug mepacrine. nih.gov Additionally, heterobivalent inhibitors (HBIs) designed to target both the antigen-binding and nucleotide-binding sites on IgE antibodies have proven to be potent inhibitors of degranulation, demonstrating that even partial inhibition of allergen-IgE interactions can be sufficient to prevent an allergic response. nih.gov

Catalytic Mechanisms in Organic Transformations Involving Butoxyaniline Precursors

This compound serves as a versatile precursor in a variety of organic transformations, where its chemical behavior is dictated by the electronic properties of the butoxy and amino groups, as well as the reaction conditions. The butoxy group, being an electron-donating group, activates the aniline ring towards electrophilic substitution, primarily at the ortho and para positions. The amino group, on the other hand, can direct reactions and participate in catalysis, particularly in the formation of heterocyclic compounds and in metal-catalyzed cross-coupling reactions.

In the realm of modern organic synthesis, palladium-catalyzed reactions have become indispensable tools for the construction of complex molecules. While specific studies detailing the use of this compound in these reactions are not abundant in the readily available literature, the behavior of analogous alkoxy-substituted anilines provides significant insight into the potential catalytic cycles. For instance, in palladium-catalyzed C-H functionalization reactions, the aniline nitrogen can act as a directing group, facilitating the selective substitution at the ortho position. However, the presence of the meta-butoxy group can influence the regioselectivity, potentially favoring functionalization at the C2 or C6 positions due to its activating effect.

A plausible catalytic cycle for a palladium-catalyzed C-H arylation of a 3-butoxyaniline derivative would likely involve the initial coordination of the palladium catalyst to the aniline. This is followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, would yield the arylated aniline product and regenerate the active palladium catalyst. The butoxy group's electronic influence would be crucial in stabilizing the intermediates and influencing the rate of the reaction.

Furthermore, butoxyaniline precursors are valuable in the synthesis of heterocyclic scaffolds. For example, in the synthesis of quinolines, a cascade reaction catalyzed by palladium can be envisioned. This would involve the reaction of a suitably modified 3-butoxyaniline with an alkyne. The catalytic cycle would likely proceed through a series of steps including carbopalladation, intramolecular cyclization, and subsequent aromatization to furnish the quinoline (B57606) ring system. The butoxy substituent would be incorporated into the final product, influencing its electronic and pharmacological properties.

The table below summarizes some plausible palladium-catalyzed reactions where butoxyaniline precursors could be utilized, based on known transformations of similar aniline derivatives.

| Reaction Type | Plausible Role of 3-Butoxyaniline Precursor | Potential Catalytic Species | Key Mechanistic Steps |

| C-H Arylation | Substrate with directing group potential | Pd(II)/Pd(0) | Concerted Metalation-Deprotonation, Oxidative Addition, Reductive Elimination |

| Suzuki Coupling | Aryl halide or boronic acid derivative | Pd(0) | Oxidative Addition, Transmetalation, Reductive Elimination |

| Buchwald-Hartwig Amination | Aryl halide or amine component | Pd(0) | Oxidative Addition, Amine Coordination, Reductive Elimination |

| Cascade Synthesis of Quinolines | Aniline component | Pd(0)/Pd(II) | Carbopalladation, Intramolecular Cyclization, Aromatization |

Characterization of Arylamine N-Acetyltransferase (NAT) Substrate Specificity

Arylamine N-acetyltransferases (NATs) are crucial phase II xenobiotic-metabolizing enzymes that catalyze the acetylation of arylamine compounds, a process that is generally associated with detoxification. However, in some cases, N-acetylation can lead to the bioactivation of carcinogens. Humans possess two NAT isoenzymes, NAT1 and NAT2, which exhibit distinct but overlapping substrate specificities. The characterization of how these enzymes interact with various arylamine substrates is vital for understanding individual differences in drug metabolism and susceptibility to certain cancers.

While direct experimental data on the N-acetylation of 3-butoxyaniline by NAT1 and NAT2 is not extensively documented, significant insights can be drawn from studies on structurally related alkylanilines. Research has shown that the position of the alkyl substituent on the aniline ring plays a critical role in determining the substrate specificity for NAT1 and NAT2. nih.gov

Specifically, studies on monosubstituted and disubstituted alkylanilines have revealed that 3-alkyl groups tend to direct the substrate to be preferentially N-acetylated by NAT2. nih.gov This preference is attributed to the specific architecture of the active sites of the two enzymes. NMR-based models and structural analyses have indicated that the active site of NAT2 is more accommodating to substituents at the meta position compared to NAT1. nih.gov

The selectivity of NAT2 for 3-substituted anilines is thought to be due to favorable interactions with specific amino acid residues within its active site. For instance, the contribution of 3-alkyl substituents to NAT2 substrate selectivity is attributed to multiple bonding interactions with the phenylalanine residue at position 93 (F93). nih.gov In contrast, in NAT1, the corresponding residue is a valine (V93), which results in a single, less favorable bonding interaction. nih.gov

Conversely, 4-alkylanilines are generally better substrates for NAT1. nih.gov This selectivity is believed to arise from the binding of the para-substituent to a valine residue at position 216 (V216) in NAT1. In NAT2, this residue is a serine (S216), which alters the binding pocket and reduces the affinity for 4-substituted substrates. nih.gov Substituents at the 2-position (ortho) tend to decrease the rate of N-acetylation for both enzymes, but this effect is more pronounced for NAT1. nih.gov

Based on these findings, it can be inferred that 3-butoxyaniline would likely be a preferential substrate for the NAT2 enzyme. The butoxy group at the meta position would be expected to fit well within the active site of NAT2, facilitating its N-acetylation.

The following table summarizes the expected substrate specificity of human NAT1 and NAT2 for aniline and its butoxy-substituted isomers based on the established patterns for alkylanilines.

| Compound | Expected Preferential NAT Enzyme | Rationale Based on Alkylaniline Studies | Key Active Site Residue Interactions (Inferred) |

| Aniline | Non-specific | Parent compound with no steric hindrance | General fit in both active sites |

| 2-Butoxyaniline (B1266640) | Low affinity for both, potentially slightly better for NAT2 | Ortho-substituents generally decrease acetylation rates, more so for NAT1. nih.gov | Steric hindrance with F125 in NAT1 is likely more significant. nih.gov |

| 3-Butoxyaniline | NAT2 | 3-Alkyl groups cause preferential N-acetylation by NAT2. nih.gov | Favorable interactions with F93 in NAT2. nih.gov |

| 4-Butoxyaniline (B1265475) | NAT1 | 4-Alkyl groups are better substrates for NAT1. nih.gov | Favorable interactions with V216 in NAT1. nih.gov |

Applications in Advanced Materials Research and Polymer Science

Role as an Intermediate in Functional Material Synthesis

3-Butoxyaniline (B1281059) hydrochloride is a key building block in the synthesis of functionalized polymers, particularly substituted polyanilines. The presence of the butoxy group on the aniline (B41778) ring allows for the creation of polymers with modified electronic, physical, and chemical properties compared to unsubstituted polyaniline. The synthesis of these functionalized polymers is typically achieved through the polymerization of aniline derivatives. nih.govrsc.org The hydrochloride form of 3-butoxyaniline enhances its solubility in aqueous media, facilitating its use in polymerization reactions.

The general approach to producing these materials involves the synthesis or acquisition of the substituted monomer, followed by its homopolymerization or copolymerization. nih.gov 3-Butoxyaniline can be polymerized either chemically, using an oxidizing agent, or electrochemically. The resulting poly(3-butoxyaniline) possesses distinct characteristics imparted by the butoxy substituent, such as improved solubility in organic solvents, which is a significant advantage over the often intractable parent polyaniline. This enhanced processability opens up possibilities for its application in thin films and coatings.

Development and Characterization of Functionalized Polyanilines

The development of functionalized polyanilines from monomers like 3-butoxyaniline is a significant area of research aimed at fine-tuning the properties of this important class of conducting polymers. The introduction of the butoxy group onto the polyaniline backbone has profound effects on its electrochemical and structural characteristics.

The electrochemical properties and redox behavior of polyaniline are highly sensitive to the nature of the substituents on the aromatic ring. Alkoxy groups, such as the butoxy group, are electron-donating, which can influence the oxidation potential of the resulting polymer. nih.gov Generally, electron-donating groups can be expected to lower the oxidation potential; however, steric effects also play a crucial role. nih.gov

The oxidation of polyaniline derivatives becomes more challenging as the size of the substituent increases, which tends to shift the onset oxidation potential to more positive values. ijsciences.com For instance, the oxidation potential of aniline is +0.63 V vs. NHE, while para-methoxyaniline (p-anisidine) has a lower oxidation potential of +0.393 V vs. NHE, indicating that the methoxy (B1213986) group facilitates oxidation. rsc.org The introduction of alkoxy substituents can increase the potential of the first redox transition in the polymer. nih.gov

The redox behavior of these polymers is complex and involves multiple electron transfer steps. The stability and reversibility of these redox processes are critical for applications such as batteries and electrochromic devices. The presence of the butoxy group can affect the stability of the different oxidation states of polyaniline (leucoemeraldine, emeraldine, and pernigraniline) and the potentials at which transitions between these states occur.

Table 1: Oxidation Potentials of Selected Aniline Derivatives

| Compound | Onset Oxidation Potential (Eox) vs. NHE | Reference |

|---|---|---|

| Aniline | +0.63 V | rsc.org |

| para-Anisidine (4-methoxyaniline) | +0.393 V | rsc.org |

| Poly(para-anisidine) | +0.407 V | rsc.org |

Conversely, the flexibility of the butoxy chain can enhance the solubility of the polymer in common organic solvents. nih.gov This improved solubility is a major advantage for processing and fabricating polymer films and devices. The presence of the alkoxy group can also influence the morphology of the polymer, leading to different nanostructures during synthesis. nih.gov The modification of the polymer's physical properties, such as solubility and morphology, is a key driver for the use of substituted anilines like 3-butoxyaniline. nih.gov

Exploration in Liquid Crystal Polymer Systems

Derivatives of 3-butoxyaniline are explored in the development of liquid crystal polymers (LCPs). LCPs are a class of materials that exhibit properties between those of a conventional liquid and a solid crystal. wikipedia.org They are known for their high mechanical strength, thermal stability, and chemical resistance. wikipedia.org

Aniline and its derivatives, particularly those with alkoxy side chains, can be incorporated into the molecular structure of LCPs to act as mesogenic (liquid crystal-forming) units. zeusinc.comtcichemicals.com The rigid aromatic core of the aniline derivative contributes to the rod-like molecular shape required for liquid crystalline behavior, while the flexible alkoxy chain can influence the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures.

The synthesis of side-chain liquid-crystalline polymers often involves the attachment of mesogenic groups, which can be derived from alkoxy-anilines, to a polymer backbone. acs.orgresearchgate.net These materials can exhibit thermotropic liquid crystalline behavior, where the liquid crystal phase is induced by a change in temperature. The ability to form ordered structures in the liquid state allows for the production of highly oriented fibers and films with exceptional mechanical properties.

Optoelectronic Properties of Derivatives in Semiconductor Applications

Derivatives of 3-butoxyaniline have potential applications in the field of organic semiconductors. Organic semiconducting polymers are utilized in a variety of electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (solar cells). nih.gov

The electronic properties of polyaniline and its derivatives can be tuned by modifying their chemical structure. The introduction of an alkoxy side chain, such as a butoxy group, can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. acs.org This tuning of the energy levels is critical for matching the energy levels of other materials in a device to ensure efficient charge transport and device performance.

The electron-donating nature of the alkoxy group can lower the ionization potential of the polymer, which can be beneficial for certain semiconductor applications. acs.org Furthermore, the enhanced solubility imparted by the butoxy group facilitates the solution-based processing of these materials, which is a cost-effective method for fabricating large-area electronic devices. Research into semiconducting polymers with alkoxy side chains has shown that these modifications can lead to materials with high charge carrier mobilities and improved stability. acs.org

Exploration of Biological Activities and Target Identification Mechanistic and Sar Focus

Research on Antibacterial and Antimycobacterial Activities of Derivatives

The search for novel antitubercular agents has led to the investigation of 3-butoxyaniline (B1281059) derivatives. Research has shown that the lipophilicity of molecules is a key factor in their antimycobacterial efficacy.

Arylcarbonyloxy-aminopropanols : In studies of these derivatives, the introduction of a lipophilic 3-alkoxy moiety, ranging from methoxy (B1213986) to butoxy, was a deliberate design strategy. It was observed that the in vitro antimycobacterial activity against Mycobacterium tuberculosis and other mycobacterial strains increased with the elongation of the alkoxy chain. researchgate.net This suggests that the butoxy group contributes favorably to the compound's ability to combat mycobacteria, likely by enhancing its penetration through the lipid-rich mycobacterial cell wall. researchgate.net The activity was found to increase with rising lipophilicity, positioning these substances as potential antituberculotics. researchgate.net

1,4-Benzoxazinone Derivatives : A series of 1,4-benzoxazinone-based compounds have been designed and synthesized in the quest for new antitubercular agents. These molecules demonstrated potent antimycobacterial activity, with minimum inhibitory concentrations (MIC) ranging from 2 to 8 μg/mL against several drug-resistant strains of M. tuberculosis. nih.gov

Investigation of Anticancer Activities and Associated Cellular Mechanisms

The aniline (B41778) scaffold is a common feature in many anticancer agents, particularly kinase inhibitors. Derivatives of 3-butoxyaniline have been explored for their potential to inhibit cancer cell growth through various mechanisms.

Aniline Derivatives in NSCLC : A novel aniline derivative, pegaharoline A (PA), isolated from Peganum harmala L., has shown strong antitumor activity against non-small cell lung cancer (NSCLC) cells. mdpi.com Its mechanism involves binding to and decreasing the expression of CD133, which in turn activates autophagy and apoptosis through the PI3K/AKT/mTOR signaling pathway. mdpi.com This leads to the inhibition of cancer cell growth, invasion, and migration. mdpi.com

Benzothiazole Aniline (BTA) Derivatives : BTA derivatives and their platinum (II) complexes have been synthesized and evaluated for their anticancer properties. nih.govresearchgate.net These compounds have shown promising cytotoxicity against a variety of cancer cell lines, including liver, breast, lung, prostate, kidney, and brain cancer cells, with some derivatives demonstrating selective inhibitory activity against liver cancer cells. nih.govresearchgate.net

4-Anilinoquinazoline (B1210976) Derivatives : As inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), 4-anilinoquinazoline derivatives are significant in cancer therapy. ijcce.ac.ir Studies have shown that specific derivatives can effectively inhibit the growth of human carcinoma cells. ijcce.ac.ir

Studies on Anti-inflammatory and Antiparasitic Potentials

Research into the anti-inflammatory and antiparasitic applications of 3-butoxyaniline derivatives is an emerging area.

Anti-inflammatory Activity : Phthalide derivatives have been investigated for their antioxidant and anti-inflammatory properties. nih.gov A synthesized 3-arylphthalide derivative demonstrated significant antioxidant activity and potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial and macrophage cells. nih.gov This suggests a potential mechanism for anti-inflammatory action by reducing pro-inflammatory mediators. nih.gov Similarly, some benzoxazole (B165842) derivatives are thought to exert their anti-inflammatory effects by inhibiting COX enzymes, thereby preventing the synthesis of inflammatory prostaglandins. researchgate.net

Antiparasitic Activity : Acyl derivatives of 3-aminofurazanes have been identified as promising leads for new antimalarial drugs. nih.gov These compounds show activity against multi-resistant strains of Plasmodium falciparum. nih.gov The proposed mechanism of action involves the inhibition of the parasite's Na+-efflux pump PfATP4 and the enzyme deoxyhypusine (B1670255) hydroxylase (DOHH). nih.gov

Enzyme Inhibition Studies: Specificity and Selectivity Profiling

The ability of 3-butoxyaniline derivatives to selectively inhibit specific enzymes is a key area of investigation for therapeutic applications.

Cholinesterase Inhibition : Certain thiourea (B124793) derivatives have been screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. researchgate.net

Carbonic Anhydrase Inhibition : Substituted 2H-indazolo[2,1-b]phthalazine-trione compounds have demonstrated inhibitory effects against human carbonic anhydrase isoforms I and II (hCA I and hCA II). yildiz.edu.tr Coumarin derivatives have also been explored as inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. semanticscholar.org

Other Metabolic Enzymes : Studies have also shown that certain heterocyclic derivatives can inhibit α-glycosidase, an enzyme involved in carbohydrate metabolism. yildiz.edu.tr

Kinase Inhibition Research: Identification of Specific Targets (e.g., Cyclin G Associated Kinase, MET Kinase)

Kinase inhibition is a major focus for anticancer drug development, and aniline derivatives are prominent scaffolds for these inhibitors.

MET Kinase Inhibition : The c-Met kinase (cellular mesenchymal–epithelial transition factor) is a crucial target in cancer therapy. mdpi.com 2-substituted aniline pyrimidine (B1678525) derivatives have been designed as potent dual inhibitors of both Mer and c-Met kinases. nih.gov Molecular docking studies suggest that the aniline moiety interacts with the hinge region of the kinase's ATP-binding pocket. mdpi.com

Cyclin G Associated Kinase (GAK) Inhibition : GAK has been identified as a potential target for antiviral therapies. nih.gov Research into 4-anilino-quin(az)oline inhibitors has provided a pathway to developing potent GAK inhibitors. researchgate.netbiorxiv.org The design of these inhibitors often involves modifying the aniline portion to optimize binding affinity and selectivity. One potent inhibitor, SGC-GAK-1, features a 3-methoxy aniline group, highlighting the importance of substitution at this position for activity. researchgate.net

Table 1: Kinase Inhibition by Aniline Derivatives

| Kinase Target | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Mer / c-Met | 2-Substituted Aniline Pyrimidines | Compound 18c showed robust dual inhibitory activity with IC50 values of 18.5 nM (Mer) and 33.6 nM (c-Met). | nih.gov |

| Axl / Mer | 7-Aryl-2-anilino-pyrrolopyrimidines | Identified as potent dual inhibitors without significant inhibition of the related Tyro3 kinase. | researchgate.net |

| Cyclin G Associated Kinase (GAK) | 4-Anilino-quin(az)olines | Targeted library designed to explore the ATP binding site, leading to potent inhibitors. | researchgate.netbiorxiv.org |

| Cyclin G Associated Kinase (GAK) | Isothiazolo[5,4-b]pyridines | Discovered as selective GAK inhibitors with low nanomolar binding affinity, acting as type I ATP-competitive inhibitors. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications affect a compound's biological activity.

Antimycobacterial Activity : For arylcarbonyloxy-aminopropanols, a clear SAR was established where increasing the length of the 3-alkoxy chain from methoxy to butoxy enhanced antimycobacterial activity, correlating with increased lipophilicity. researchgate.net

Anticancer Activity : In the development of Mer/Axl tyrosine kinase inhibitors based on a 7-aryl-2-anilino-pyrrolopyrimidine scaffold, modifications to the aniline ring were critical. The presence and position of substituents on the aniline ring significantly influenced the inhibitory potency and selectivity. researchgate.net

Anti-inflammatory Activity : For brominated indoles, SAR studies revealed that monomeric compounds like 6-bromoindole (B116670) were effective inhibitors of pro-inflammatory mediators, whereas dimerization of the indoles led to a significant reduction in activity. nih.gov

Table 2: Structure-Activity Relationship Highlights

| Biological Activity | Derivative Class | Key SAR Finding | Reference |

|---|---|---|---|

| Antimycobacterial | Arylcarbonyloxy-aminopropanols | Activity increases with the elongation of the 3-alkoxy chain (methoxy to butoxy), correlating with higher lipophilicity. | researchgate.net |

| Antiplasmodial | Acyl derivatives of 3-aminofurazanes | Activity is highly dependent on the acyl moiety; only benzamides showed significant promise, with the phenyl ring's substitution pattern affecting both activity and cytotoxicity. | nih.gov |

| Kinase Inhibition (Mer/Axl) | 7-Aryl-2-anilino-pyrrolopyrimidines | Substitutions on the aniline ring are crucial for potency and selectivity against different kinase targets. | researchgate.net |

| Antibacterial | Benzoxazole derivatives | Substitution with a thiophene (B33073) group increased activity against E. coli, while a (methoxymethyl)benzene group enhanced activity against B. subtilis. | researchgate.net |

Future Research Trajectories and Interdisciplinary Opportunities

Advancements in Asymmetric Synthesis and Chiral Induction for Butoxyaniline Derivatives

The synthesis of chiral molecules is a cornerstone of modern drug discovery, as the stereochemistry of a compound can dramatically influence its pharmacological activity. Future research into butoxyaniline derivatives will increasingly focus on asymmetric synthesis to produce enantiomerically pure compounds.

Key Research Thrusts: